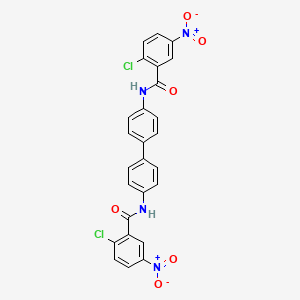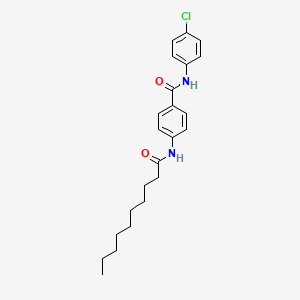
N,N'-biphenyl-4,4'-diylbis(2-chloro-5-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple nitro and chloro groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common method involves the nitration of biphenyl compounds followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Various oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Hydroxyl or amino-substituted biphenyl compounds.
Scientific Research Applications
2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups may also facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-4-NITROANILINE: Similar in structure but lacks the biphenyl moiety.
4-CHLORO-2-NITROPHENOL: Contains similar functional groups but differs in the overall structure.
2,6-DICHLORO-4-NITROPHENOL: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE is unique due to its biphenyl structure, which provides additional sites for functionalization and potential interactions with biological targets. This structural complexity enhances its versatility in various applications compared to simpler analogs .
Properties
Molecular Formula |
C26H16Cl2N4O6 |
|---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenyl]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C26H16Cl2N4O6/c27-23-11-9-19(31(35)36)13-21(23)25(33)29-17-5-1-15(2-6-17)16-3-7-18(8-4-16)30-26(34)22-14-20(32(37)38)10-12-24(22)28/h1-14H,(H,29,33)(H,30,34) |
InChI Key |
YRIMUGZOARGDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11560397.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea](/img/structure/B11560400.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11560406.png)
![2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11560408.png)
![4-[(E)-[(3-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11560412.png)
![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine](/img/structure/B11560418.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11560423.png)
![2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide](/img/structure/B11560426.png)
![6-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560430.png)


![3-(4-chlorophenyl)-4-(thiophen-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560445.png)

![N-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]biphenyl-4-amine](/img/structure/B11560447.png)
